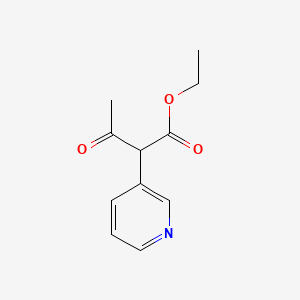

Ethyl 3-oxo-2-(pyridin-3-yl)butanoate

Description

Contextual Significance of Pyridine-Substituted Ketoesters in Organic Synthesis

Pyridine (B92270) derivatives are a cornerstone of heterocyclic chemistry, frequently found in pharmaceuticals, agrochemicals, and natural products. mdpi.comresearchgate.net Their incorporation into molecules can significantly influence biological activity and chemical properties. fiveable.me When a pyridine ring is combined with a β-ketoester moiety, the resulting pyridine-substituted ketoester becomes a highly functionalized and versatile intermediate for synthesis. fiveable.me

These compounds serve as key precursors in multicomponent reactions for creating complex heterocyclic systems. For instance, the Hantzsch pyridine synthesis, a classic method for producing pyridine derivatives, utilizes β-ketoesters as one of the primary components alongside an aldehyde and ammonia. fiveable.me This highlights the fundamental role of the ketoester framework in building the pyridine ring itself. Modern synthetic strategies continue to leverage the reactivity of pyridine-substituted ketoesters to access a diverse range of substituted pyridines and other fused heterocyclic structures. mdpi.comwikipedia.org The electron-withdrawing nature of the pyridyl group can also influence the reactivity of the adjacent ketoester system, enabling specific chemical transformations.

Role of β-Ketoesters as Versatile Building Blocks in Chemical Transformations

β-Ketoesters are widely regarded as essential and highly versatile building blocks in organic chemistry. researchgate.netacs.org Their utility stems from the presence of both electrophilic (at the carbonyl carbons) and nucleophilic (at the α-carbon) reactive sites within the same molecule. researchgate.net This dual reactivity allows them to participate in a wide array of chemical transformations.

The active methylene (B1212753) group (the carbon situated between the two carbonyl groups) is readily deprotonated by a base to form a stabilized enolate. This enolate is a potent nucleophile that can undergo various carbon-carbon bond-forming reactions, including:

Alkylation: Reaction with alkyl halides to introduce alkyl chains.

Aldol Condensation: Reaction with aldehydes or ketones. nih.gov

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds. nih.gov

Furthermore, the carbonyl groups themselves can undergo reactions such as reduction or addition of organometallic reagents. The ester group can be hydrolyzed and the resulting β-keto acid can be easily decarboxylated, providing a route to ketones. nih.gov This wide range of possible transformations makes β-ketoesters indispensable intermediates for synthesizing complex natural products and pharmaceutical agents. researchgate.netresearchgate.net Palladium-catalyzed reactions of allylic β-keto esters have further expanded their synthetic utility, leading to the formation of α-allyl ketones and α,β-unsaturated ketones. nih.gov

Overview of Research Trajectories for Alkyl 3-oxo-2-(pyridin-3-yl)butanoate Structures in Academic Literature

Research involving alkyl 3-oxo-2-(pyridin-3-yl)butanoate and its analogs primarily focuses on their synthesis and utilization as intermediates for more complex molecules. The synthesis of these structures often involves condensation reactions. For example, a common approach is the reaction between a pyridine derivative and a β-ketoester like ethyl acetoacetate (B1235776). evitachem.com A related compound, ethyl 3-oxo-2-[(pyridin-3-yl)methylidene]butanoate, is synthesized through the condensation of ethyl acetoacetate and pyridine-3-carboxaldehyde, typically using a base catalyst. evitachem.com

Similarly, isomers such as ethyl 3-oxo-3-(pyridin-4-yl)propanoate have been synthesized by refluxing ethyl isonicotinate (B8489971) with sodium ethoxide and ethyl acetate (B1210297). researchgate.net These synthetic efforts highlight a general strategy of combining simpler pyridine and ester precursors to build the target ketoester framework. Once synthesized, these compounds are valuable precursors. The presence of the pyridine nitrogen is noted to be crucial for activating acidic protons in certain reactions, demonstrating the electronic influence of the heterocyclic ring on the molecule's reactivity. researchgate.net Academic literature points towards the use of these compounds as scaffolds for creating highly substituted pyridine and pyridopyrimidine derivatives, which are of interest for their potential biological and pharmacological properties. researchgate.netontosight.ai

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 3-oxo-2-pyridin-3-ylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-3-15-11(14)10(8(2)13)9-5-4-6-12-7-9/h4-7,10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBDKYNFWPAMXDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CN=CC=C1)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Selective Transformations of Ethyl 3 Oxo 2 Pyridin 3 Yl Butanoate

Established Synthetic Pathways for the Butanoate Scaffold Functionalization

The construction and functionalization of the butanoate scaffold of ethyl 3-oxo-2-(pyridin-3-yl)butanoate can be achieved through several established synthetic strategies. These methods primarily involve the formation of carbon-carbon bonds to introduce the pyridinyl moiety at the α-position of a β-keto ester.

Claisen-Type Condensation Approaches

The Claisen condensation is a cornerstone reaction for the formation of β-keto esters. In the context of this compound, a mixed Claisen condensation represents a primary synthetic route. This approach typically involves the reaction of a pyridine-containing ester with an acetylating agent in the presence of a strong base.

A relevant example is the synthesis of the positional isomer, ethyl 3-oxo-3-(pyridin-4-yl)propanoate, which was achieved by refluxing ethyl isonicotinate (B8489971) with sodium ethoxide and ethyl acetate (B1210297). researchgate.net This reaction proceeds through the formation of an enolate from ethyl acetate, which then acts as a nucleophile, attacking the carbonyl carbon of ethyl isonicotinate. A similar strategy can be envisioned for the synthesis of the 3-pyridinyl isomer, starting from ethyl nicotinate.

| Reactants | Base | Product |

| Ethyl nicotinate, Ethyl acetate | Sodium ethoxide | Ethyl 3-oxo-3-(pyridin-3-yl)propanoate |

This table outlines a proposed Claisen-type condensation for the synthesis of a precursor to the target molecule.

Alkylation and Acylation Strategies

Once the β-keto ester scaffold is formed, the α-position is readily functionalized through alkylation and acylation reactions. The active methylene (B1212753) protons of β-keto esters are acidic and can be removed by a suitable base to form a nucleophilic enolate. aklectures.com

Alkylation: The enolate of a precursor like ethyl 3-oxobutanoate can be reacted with a 3-halopyridine (e.g., 3-bromopyridine (B30812) or 3-chloropyridine) in an SNAr reaction to introduce the pyridin-3-yl group at the α-position. The choice of base and solvent is crucial to control the extent of alkylation and prevent side reactions.

| β-Keto Ester | Alkylating Agent | Base | Product |

| Ethyl 3-oxobutanoate | 3-Bromopyridine | Sodium ethoxide | This compound |

This table illustrates a potential alkylation strategy for the synthesis of the target compound.

Acylation: The enolate of a β-keto ester can also undergo acylation with various acylating agents, such as acyl chlorides or anhydrides, in the presence of a base like pyridine (B92270). acs.orgresearchgate.net This allows for the introduction of a variety of acyl groups at the α-position, leading to the formation of β,δ-diketo esters. For instance, the dianion of a simple β-keto ester can be successfully acylated to yield β,δ-diketo esters. researchgate.net

| Starting Material | Acylating Agent | Base | Product |

| This compound | Acetyl chloride | Pyridine | Ethyl 2-acetyl-3-oxo-2-(pyridin-3-yl)butanoate |

This table presents a representative acylation reaction of the target compound.

Catalytic Methods in Butanoate Synthesis

Modern organic synthesis increasingly relies on catalytic methods to achieve efficient and selective bond formations. Transition-metal catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds. While specific catalytic syntheses for this compound are not extensively documented, related methodologies suggest potential pathways.

For example, palladium-catalyzed α-arylation of β-keto esters with aryl halides is a well-established method. A similar approach could be employed using a 3-halopyridine as the coupling partner. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and selectivity.

| β-Keto Ester | Coupling Partner | Catalyst | Ligand | Base | Product |

| Ethyl 3-oxobutanoate | 3-Bromopyridine | Pd(OAc)₂ | Buchwald or Hartwig type phosphine (B1218219) ligand | NaOtBu or K₃PO₄ | This compound |

This table outlines a potential catalytic approach for the synthesis of the target compound.

Furthermore, organocatalysis has emerged as a powerful tool in asymmetric synthesis. Chiral organocatalysts could potentially be used to synthesize enantiomerically enriched derivatives of this compound through enantioselective alkylation or other transformations of the β-keto ester moiety.

Derivatization Strategies and Molecular Modifications of the Pyridine Moiety

The pyridine ring in this compound offers a rich platform for further molecular modifications. Its electronic properties allow for a range of functional group interconversions, enabling the synthesis of a diverse library of derivatives.

Functional Group Interconversions on the Pyridine Ring

The pyridine ring is generally considered electron-deficient, which influences its reactivity towards electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution: Electrophilic substitution on the pyridine ring is generally difficult due to the deactivating effect of the nitrogen atom. When it does occur, it typically directs to the 3- and 5-positions. However, the presence of the butanoate substituent may further influence the regioselectivity of such reactions.

Nucleophilic Aromatic Substitution: Nucleophilic substitution is more favorable on the pyridine ring, particularly at the 2-, 4-, and 6-positions, especially if a good leaving group is present. While the target molecule does not have a leaving group on the pyridine ring, derivatization to introduce one (e.g., a halogen) could open up pathways for nucleophilic substitution.

N-Oxidation: A common and useful transformation of pyridines is the formation of the corresponding N-oxide by treatment with an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The resulting pyridine-N-oxide exhibits altered reactivity, facilitating electrophilic substitution at the 4-position and providing a handle for further functionalization.

| Reaction | Reagent | Potential Product |

| N-Oxidation | m-CPBA | Ethyl 3-oxo-2-(1-oxido-pyridin-1-ium-3-yl)butanoate |

| Nitration (on N-oxide) | HNO₃/H₂SO₄ | Ethyl 3-oxo-2-(4-nitro-1-oxido-pyridin-1-ium-3-yl)butanoate |

| Halogenation | NBS/H₂SO₄ | Ethyl 3-oxo-2-(5-bromo-pyridin-3-yl)butanoate |

This table provides examples of potential functional group interconversions on the pyridine ring.

Ester Group Modifications and Hydrolysis Pathways

The ethyl ester group of the molecule is susceptible to various transformations, most notably hydrolysis.

Hydrolysis: Ester hydrolysis can be carried out under either acidic or basic conditions to yield the corresponding carboxylic acid.

Acid-catalyzed hydrolysis: This is a reversible reaction, typically carried out by heating the ester with an excess of water in the presence of a strong acid catalyst. libretexts.org

Base-catalyzed hydrolysis (Saponification): This is an irreversible reaction that goes to completion. masterorganicchemistry.com The ester is treated with a stoichiometric amount of a strong base, such as sodium hydroxide, to produce the carboxylate salt. Subsequent acidification yields the carboxylic acid. masterorganicchemistry.comchemguide.co.uk

The resulting β-keto acid is prone to decarboxylation, especially upon heating, to yield 1-(pyridin-3-yl)propan-2-one. This decarboxylation can be a useful synthetic transformation. aklectures.com

| Reaction | Conditions | Product |

| Acidic Hydrolysis | H₃O⁺, heat | 3-Oxo-2-(pyridin-3-yl)butanoic acid |

| Basic Hydrolysis (Saponification) | 1. NaOH, H₂O, heat; 2. H₃O⁺ | 3-Oxo-2-(pyridin-3-yl)butanoic acid |

| Decarboxylation | Heat | 1-(Pyridin-3-yl)propan-2-one |

This table summarizes the hydrolysis and subsequent decarboxylation of the target compound.

Other modifications of the ester group, such as transesterification to form different alkyl esters or amidation to form amides, are also feasible synthetic transformations that can be used to generate a variety of derivatives.

Stereoselective Synthesis of Chiral Analogues via Enzymatic Methods

The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern pharmaceutical synthesis. Enzymatic methods offer a green and highly selective alternative to traditional chemical catalysis for the asymmetric reduction of prochiral ketones, such as the β-keto group in this compound, to produce chiral hydroxyl esters.

Dehydrogenases and reductases from various microorganisms are widely employed for the enantioselective reduction of ketones and β-keto esters. nih.gov These enzymes, often from sources like Aromatoleum aromaticum or utilized as whole-cell catalysts (e.g., E. coli expressing a specific dehydrogenase), can exhibit high enantioselectivity. nih.govnih.gov The stereochemical outcome of such reductions is dictated by the enzyme's active site, which preferentially binds the substrate in an orientation that leads to the formation of one enantiomer over the other.

While specific studies on the enzymatic reduction of this compound are not extensively detailed in readily available literature, the principles can be extrapolated from studies on analogous β-keto esters. For instance, the asymmetric reduction of various β-ketoesters has been successfully achieved with high enantiomeric excess (ee). The enzyme BaSDR1 and its variants have demonstrated the ability to catalyze the anti-Prelog asymmetric reduction of a range of β-ketoesters, yielding the corresponding β-hydroxyl esters with excellent stereoselectivity (93.0%-99.8% ee). researchgate.net

The general approach for such a biocatalytic reduction would involve the incubation of this compound with a selected microorganism or an isolated enzyme, often in the presence of a cofactor such as NADH. The reaction conditions, including pH, temperature, and substrate concentration, are optimized to maximize both conversion and enantioselectivity.

Table 1: Representative Enzymatic Reduction of β-Keto Esters

| Enzyme Source | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |

| Aromatoleum aromaticum (PEDH) | Various aromatic ketones and β-keto esters | (S)-alcohols | High (often single stereoisomer) | nih.govnih.gov |

| BaSDR1 variant Q139G | Various β-ketoesters | (R)-β-hydroxyesters | >99% | researchgate.net |

It is important to note that the presence of the pyridin-3-yl substituent at the α-position could influence the substrate's ability to fit into the enzyme's active site, potentially affecting both the reaction rate and the stereoselectivity. Therefore, screening a variety of enzymes would be necessary to find a suitable biocatalyst for the efficient and stereoselective reduction of this specific substrate.

Novel Synthetic Routes and Enhanced Yield Methodologies

The development of novel and efficient synthetic routes to key intermediates is a continuous effort in chemical research. For compounds like this compound, methodologies that offer high yields, use readily available starting materials, and simplify purification are highly desirable.

One established method for the synthesis of β-keto esters is the Claisen condensation. A variation of this approach can be applied to synthesize pyridine-containing β-keto esters. For example, the refluxing of a pyridine-based ester, such as ethyl isonicotinate, with ethyl acetate in the presence of a strong base like sodium ethoxide can yield the corresponding ethyl 3-oxo-3-(pyridin-yl)propanoate. asianpubs.orgresearchgate.net This intermediate could then potentially be alkylated or acylated at the C2 position to introduce the desired substituent, though this adds steps to the synthesis.

A more direct approach to related compounds has been explored. For instance, a method for the preparation of ethyl 3-(pyridin-2-ylamino)propanoate involves the reaction of 2-aminopyridine (B139424) with ethyl acrylate (B77674) using trifluoromethanesulfonic acid as a catalyst. google.com This one-step synthesis is reported to have a significantly higher yield (around 83%) compared to previous methods (30-52%). google.com While this produces a different isomer and an amino linkage, the principle of a catalyzed, one-pot reaction to improve yield is a key strategy.

For the specific target, this compound, a potential novel route could involve the direct C-acylation of a pyridin-3-yl acetic acid ester. However, controlling the reactivity to achieve high yields of the desired β-keto ester can be challenging.

Microwave-assisted synthesis is another modern technique that can lead to enhanced yields and reduced reaction times. For example, the synthesis of ethyl 2-(oxazolin-2-yl)alkanoates from alkyl 2-diazo-3-oxoalkanoates and aziridines under microwave heating proceeds in good to excellent yields without the need for catalysts. beilstein-journals.org This highlights the potential of microwave irradiation to drive reactions to completion more efficiently than conventional heating.

Table 2: Comparison of Synthetic Methodologies for Pyridine-Containing Esters

| Method | Starting Materials | Catalyst/Conditions | Yield | Reference |

| Claisen-type Condensation | Ethyl isonicotinate, Ethyl acetate | Sodium ethoxide, Reflux | 75% (for propanoate) | asianpubs.orgresearchgate.net |

| Catalytic One-Step Synthesis | 2-Aminopyridine, Ethyl acrylate | Trifluoromethanesulfonic acid, 120-160 °C | 83% (for aminopropanoate) | google.com |

| Microwave-Assisted Synthesis | Alkyl 2-diazo-3-oxoalkanoates, Aziridines | Microwave, 130 °C | 60-94% (for oxazolinylalkanoates) | beilstein-journals.org |

Improving the yield of existing methodologies often involves optimizing reaction parameters such as temperature, reaction time, catalyst loading, and solvent. The use of more efficient catalysts or reaction conditions, such as the trifluoromethanesulfonic acid in the aminopropanoate synthesis, can significantly enhance the productivity of a synthetic route. google.com

Molecular Interactions and Mechanistic Studies of Ethyl 3 Oxo 2 Pyridin 3 Yl Butanoate and Its Analogues

Investigations into Molecular Target Engagement

Detailed investigations into the molecular target engagement of Ethyl 3-oxo-2-(pyridin-3-yl)butanoate are not currently available in the scientific literature. The potential for this compound to interact with various biological targets can be inferred from studies on structurally related molecules, but direct experimental evidence is lacking.

Enzyme Inhibition Studies (e.g., LpxC protein, Anticholinesterase)

No specific studies have been published detailing the inhibitory effects of this compound on the LpxC protein or its potential for anticholinesterase activity. While related heterocyclic compounds have been investigated as enzyme inhibitors, this particular molecule has not been the subject of such research.

Receptor Binding Profiling

A receptor binding profile for this compound has not been established in the available scientific literature. Consequently, its affinity and selectivity for various receptors are currently unknown.

In Vitro Biological Activity Screening for Lead Compound Identification

Screening of this compound for in vitro biological activities to identify it as a potential lead compound has not been reported in published research. While analogues have shown promise in several biological assays, data for the title compound is not available.

Antimicrobial Activity against Pathogenic Microorganisms (e.g., E. sakazakii, E. coli, S. aureus, K. pneumonia)

There are no specific studies reporting the antimicrobial activity of this compound against pathogenic microorganisms such as Enterobacter sakazakii, Escherichia coli, Staphylococcus aureus, or Klebsiella pneumoniae. Therefore, data on its minimum inhibitory concentrations (MIC) against these pathogens is not available.

Cytotoxic Potentials in Cell-Based Assays

There is no published data on the cytotoxic potential of this compound from cell-based assays. Its effects on various cell lines have not been documented in the scientific literature.

Antioxidant Activity Investigations

Direct experimental data on the antioxidant activity of this compound is not available in the reviewed scientific literature. However, the broader class of pyridine (B92270) derivatives has been a subject of interest for their potential biological activities, including antioxidant effects. nih.govnih.gov The antioxidant potential of such compounds often stems from their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS).

It is important to note that without direct experimental validation, any discussion of the antioxidant activity of this compound remains speculative. Further research, including specific in vitro antioxidant assays, would be necessary to determine its actual antioxidant capacity.

Structure-Activity Relationship (SAR) Studies for Biological Mechanisms

Specific structure-activity relationship (SAR) studies focusing on the antioxidant mechanisms of this compound and its close analogues are not documented in the available literature. However, general SAR principles for pyridine derivatives in other biological contexts can provide some insights into how structural modifications might influence their activity.

For pyridine derivatives, the position and nature of substituents on the pyridine ring are known to be critical for their biological effects. nih.govnih.gov For instance, in a series of thiazolo[4,5-b]pyridine (B1357651) derivatives, acylation of a hydrazide group with aliphatic chloroanhydrides was found to enhance antioxidant potency compared to acylation with aromatic chloroanhydrides. pensoft.net This suggests that the electronic and steric properties of substituents play a significant role in modulating the antioxidant activity.

General observations from studies on other classes of antioxidants, such as flavanones, indicate that the presence and position of halogen substituents can influence free radical scavenging activity. mdpi.com While these findings are not directly transferable to this compound, they highlight the importance of systematic structural modifications in elucidating SAR.

To establish a clear SAR for the antioxidant activity of this compound, a focused study involving the synthesis and evaluation of a series of analogues would be required. This would involve modifying the substituents on the pyridine ring and the butanoate chain to determine the key structural features responsible for any observed antioxidant effects.

Applications As Key Intermediates in Complex Molecule Synthesis

Precursor Role in the Synthesis of Diverse Heterocyclic Systems

The 1,3-dicarbonyl functionality within Ethyl 3-oxo-2-(pyridin-3-yl)butanoate is a classic and highly effective synthon for the construction of five- and six-membered heterocyclic rings. Through condensation reactions with various dinucleophiles, it provides straightforward access to a range of important heterocycles.

Pyrazole (B372694) Synthesis: The reaction of β-ketoesters with hydrazine (B178648) derivatives is a fundamental method for the synthesis of pyrazoles, a class of heterocycles prevalent in pharmaceuticals. organic-chemistry.orgnih.gov When this compound is treated with hydrazine hydrate (B1144303) (NH₂NH₂), it undergoes a cyclocondensation reaction. The reaction proceeds through the initial formation of a hydrazone at one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. This reaction typically produces a mixture of two regioisomers, with the pyridinyl group at either the 3- or 5-position of the pyrazole ring, depending on which carbonyl group undergoes the initial nucleophilic attack.

Table 1: Synthesis of Pyridinyl-Substituted Pyrazoles

| Reactant 1 | Reactant 2 | Product | Heterocyclic System |

|---|

Isoxazole Synthesis: In a similar fashion to pyrazole synthesis, isoxazoles can be prepared by the condensation of 1,3-dicarbonyl compounds with hydroxylamine (B1172632) (NH₂OH). nih.govolemiss.edu The reaction of this compound with hydroxylamine hydrochloride proceeds via the formation of an oxime intermediate, which then cyclizes and dehydrates to afford the corresponding pyridinyl-substituted isoxazole. This method provides a direct route to isoxazoles bearing a pyridine (B92270) moiety, which are scaffolds of interest in medicinal chemistry. nih.gov

Pyrimidine (B1678525) Synthesis: Six-membered heterocycles like pyrimidines are also readily accessible from β-ketoester precursors. The condensation of this compound with urea (B33335) or thiourea (B124793) in the presence of a base or acid catalyst is a common strategy. This reaction leads to the formation of pyridinyl-substituted pyrimidinones (B12756618) or thiones, which are key structures in many biologically active molecules. ontosight.ai The pyridine ring remains as a substituent on the newly formed pyrimidine core.

Fused Pyridine Synthesis: The reactivity of this compound also extends to the synthesis of fused heterocyclic systems, such as pyrido[2,3-b]pyridines. These structures can be assembled through cyclocondensation reactions involving the β-ketoester and an appropriate amino-substituted pyridine derivative. For example, reaction with an aminopyridine could lead to a fused system where the newly formed pyridine ring is annulated to the existing one, creating complex polycyclic aromatic structures. naturalspublishing.com

Utility in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step, offering high atom economy and efficiency. acsgcipr.org The β-ketoester functionality of this compound makes it an ideal substrate for several classic MCRs.

Hantzsch Pyridine Synthesis: The Hantzsch synthesis is a four-component reaction that combines an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (like ammonia) to produce 1,4-dihydropyridines, which can be subsequently oxidized to pyridines. acsgcipr.org In this reaction, this compound can serve as the β-ketoester component. When reacted with an aldehyde and ammonia, it would yield a highly substituted dihydropyridine (B1217469) core flanked by two pyridinyl groups, offering a pathway to complex, symmetrical, or unsymmetrical pyridine derivatives.

Biginelli Reaction: The Biginelli reaction is another well-known MCR that involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (or thiourea). researchgate.net This reaction produces 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs). Employing this compound in a Biginelli reaction with an aldehyde and urea would lead to the formation of a DHPM scaffold featuring a pyridinyl substituent. These scaffolds are of significant interest in pharmaceutical chemistry due to their diverse biological activities. nih.gov

Table 2: Application of this compound in Multicomponent Reactions

| Multicomponent Reaction | Reactants | Resulting Scaffold |

|---|---|---|

| Hantzsch Pyridine Synthesis | Aldehyde, Ammonia, this compound | 1,4-Dihydropyridine |

Strategic Use in Building Blocks for Pharmaceutical Scaffolds

Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents. The pyridine, pyrazole, and pyrimidine motifs are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. nih.govnih.gov this compound serves as a key starting material for introducing the pyridinyl group into these valuable scaffolds.

The heterocycles synthesized from this precursor, such as pyridinyl-pyrazoles and pyridinyl-pyrimidines, are found in a variety of clinically used drugs. For instance, the pyrazole ring is a core component of the anti-inflammatory drug Celecoxib, while many kinase inhibitors used in cancer therapy feature a pyridinyl-pyrimidine framework. nih.govnih.gov The synthesis of analogs of such drugs can be envisioned starting from this compound, allowing for the exploration of structure-activity relationships by modifying the substituents on the heterocyclic core. The presence of the pyridine ring can influence the molecule's solubility, metabolic stability, and ability to form hydrogen bonds with protein targets, making it a strategically important substituent in drug design.

Development of Advanced Organic Materials Precursors

The utility of heterocycles derived from this compound extends beyond pharmaceuticals into the realm of materials science. Pyrazole and pyridine derivatives, in particular, have been investigated for their applications in organic electronics and optoelectronics. nih.gov

Many pyrazole-containing compounds exhibit luminescent and fluorescent properties, making them suitable for use as brightening agents or as components in organic light-emitting diodes (OLEDs). nih.govrsc.org Some pyrazole derivatives also show potential as semiconductors and liquid crystals. nih.gov By synthesizing pyridinyl-substituted pyrazoles from this compound, it is possible to create precursors for these advanced materials. The pyridine unit can be used to tune the electronic properties, such as the energy levels of the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO), and to influence the intermolecular packing in the solid state, which is crucial for charge transport in organic semiconductors. researchgate.net Further functionalization of the heterocyclic core allows for the development of tailored materials with specific photophysical or electronic characteristics for applications in sensors, displays, and other electronic devices. rsc.orgresearchgate.net

Advanced Characterization Methodologies for Structural Elucidation of Ethyl 3 Oxo 2 Pyridin 3 Yl Butanoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise connectivity of atoms in Ethyl 3-oxo-2-(pyridin-3-yl)butanoate. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments are employed to assemble the molecular framework.

¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), the protons on the pyridine (B92270) ring, the methine proton at the C2 position, and the methyl protons at the C4 position. The chemical shifts of the pyridine protons are influenced by the electron-withdrawing nature of the nitrogen atom and their position relative to it. researchgate.net

¹³C NMR Spectroscopy: This provides a count of the unique carbon atoms in the molecule. Key signals include those for the two carbonyl carbons (one for the ketone and one for the ester), the carbons of the ethyl group, the carbons of the pyridine ring, and the methine and methyl carbons of the butanoate chain. rsc.org

Like many β-keto esters, this compound can exist in equilibrium with its enol tautomer. NMR spectroscopy is particularly adept at observing this phenomenon, where distinct sets of signals for both the keto and enol forms may be present, with their integration ratio revealing the equilibrium position under the specific solvent and temperature conditions. researchgate.netnih.gov

Representative ¹H and ¹³C NMR Data: While specific experimental data for the title compound is not readily available in the cited literature, a representative dataset can be predicted based on structurally similar compounds, such as pyridinyl propanoates. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound

| ¹H NMR (Keto Form) | ¹³C NMR (Keto Form) | ||

|---|---|---|---|

| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |

| -CH₃ (Ester) | ~1.2-1.3 (t) | -CH₃ (Ester) | ~14 |

| -CH₃ (Ketone) | ~2.3-2.4 (s) | -CH₃ (Ketone) | ~29-31 |

| -OCH₂- (Ester) | ~4.1-4.2 (q) | -OCH₂- (Ester) | ~61-62 |

| -CH- (C2) | ~4.5-4.7 (s) | -CH- (C2) | ~55-58 |

| Pyridinyl-H | ~7.3-8.7 (m) | Pyridinyl-C | ~123-152 |

| C=O (Ester) | ~167-170 | ||

| C=O (Ketone) | ~200-203 |

Note: This table presents predicted values based on general principles and data for analogous structures. Actual experimental values may vary. (t = triplet, q = quartet, s = singlet, m = multiplet).

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (Molecular Formula: C₁₂H₁₃NO₃), the expected exact mass is 219.0895 Da.

Soft ionization techniques, such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB), are typically used to determine the molecular weight by observing the protonated molecule [M+H]⁺ at m/z 220. researchgate.netnih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.

Electron Ionization (EI) is a harder technique that induces extensive fragmentation. The analysis of these fragments provides a fingerprint of the molecule and confirms the connectivity of its constituent parts. nih.gov Common fragmentation pathways for β-keto esters include cleavage adjacent to the carbonyl groups. researchgate.net

Expected Fragmentation Patterns: Key fragmentation patterns for this compound would likely involve:

Loss of the ethoxy group (-•OCH₂CH₃): Resulting in an ion at m/z 174.

Loss of ethanol (B145695) (-HOCH₂CH₃): Via rearrangement, leading to a fragment.

McLafferty rearrangement: If sterically feasible, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage.

Cleavage of the pyridine ring: Producing characteristic aromatic fragments.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity |

|---|---|

| 220 | [M+H]⁺ (Protonated Molecule) |

| 219 | [M]⁺ (Molecular Ion) |

| 174 | [M - •OCH₂CH₃]⁺ |

| 146 | [M - •OCH₂CH₃ - CO]⁺ |

| 106 | [C₆H₄NCO]⁺ (Pyridinyl-carbonyl fragment) |

| 78 | [C₅H₄N]⁺ (Pyridinyl fragment) |

Note: This table is illustrative of potential fragmentation pathways under EI-MS.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. researchgate.net The IR spectrum of this compound is dominated by strong absorptions from its two carbonyl groups. libretexts.orgdocbrown.infolibretexts.org

The ester carbonyl (C=O) stretch typically appears at a higher wavenumber than the ketone carbonyl stretch. vscht.czpg.edu.plpressbooks.pub Furthermore, characteristic absorptions for the C-O bonds of the ester, the C-H bonds of the alkyl and aromatic parts, and the C=C/C=N vibrations of the pyridine ring are expected. sid.irpw.edu.pl For a closely related derivative, ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate, distinct carbonyl peaks were observed at 1727 cm⁻¹ and 1712 cm⁻¹. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkyl C-H | Stretching | 2850–3000 | Medium-Strong |

| Aromatic C-H (Pyridine) | Stretching | 3000–3100 | Medium-Weak |

| C=O (Ketone) | Stretching | 1705–1725 | Strong |

| C=O (Ester) | Stretching | 1735–1750 | Strong |

| C=C, C=N (Pyridine Ring) | Stretching | 1400–1615 | Medium-Weak |

| C-O (Ester) | Stretching | 1100–1300 | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. This technique would unambiguously confirm the constitution and conformation of this compound in the solid state.

While a crystal structure for the specific title compound is not found in the surveyed literature, analysis of related butanoate derivatives demonstrates the power of this method. researchgate.netresearchgate.net For example, the crystallographic study of Ethyl 3-oxo-2-(2-phenylhydrazinylidene)butanoate revealed detailed information about its unit cell, molecular planarity, and intermolecular hydrogen bonding networks that form dimers in the crystal. researchgate.net Such an analysis for the title compound would reveal the preferred orientation of the pyridinyl ring relative to the butanoate chain and detail any intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing.

Table 4: Illustrative Crystal Data Parameters from a Related Butanoate Derivative

| Parameter | Example Value (for Ethyl 4-(2-oxobenzothiazolin-3-yl)butanoate) researchgate.net |

|---|---|

| Chemical Formula | C₁₃H₁₅NO₃S |

| Crystal System | Monoclinic |

| Space Group | P121/n1 |

| a (Å) | 4.952(1) |

| b (Å) | 22.001(3) |

| c (Å) | 11.961(2) |

| β (°) | 94.03(2) |

| Volume (ų) | 1300.0 |

| Z (Molecules per unit cell) | 4 |

Note: This data is for an analogous compound and serves to illustrate the type of information obtained from X-ray crystallography.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC-MS)

Chromatographic methods are indispensable for both the purification of this compound after synthesis and for the quantitative assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for determining the purity of non-volatile compounds. For the isomeric compound, Ethyl 3-oxo-3-(pyridin-4-yl)propanoate, HPLC analysis has been used to confirm a purity of 98.7% by area. cymitquimica.com A similar reversed-phase HPLC method, using a C18 column with a mobile phase such as acetonitrile/water and UV detection, would be suitable for assessing the purity of the title compound. The retention time is characteristic of the compound under specific conditions, and the peak area is proportional to its concentration.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for separating and identifying components in a mixture. mdpi.com However, β-keto esters can be thermally labile. Studies on similar compounds, such as ethyl 3-oxo-2-phenylbutyrate, have shown that they can decompose during GC-MS analysis, yielding simpler ketone products. This thermal degradation must be considered when developing a GC-MS method. In some cases, derivatization of the ketone functional group may be necessary to prevent decomposition and achieve accurate analysis. researchgate.net Column chromatography is also routinely used for the purification of the crude product after its synthesis. researchgate.net

Computational and Theoretical Investigations of Ethyl 3 Oxo 2 Pyridin 3 Yl Butanoate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

No dedicated studies employing Density Functional Theory (DFT) to elucidate the electronic structure and predict the reactivity of Ethyl 3-oxo-2-(pyridin-3-yl)butanoate were identified. Such a study would typically involve the calculation of various molecular properties to understand its chemical behavior.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Description | Potential Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. Indicates the ability to donate an electron. | Prediction of sites for electrophilic attack and assessment of antioxidant potential. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. Indicates the ability to accept an electron. | Prediction of sites for nucleophilic attack and electron affinity. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the chemical reactivity and kinetic stability of the molecule. A large gap implies high stability. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the molecule's surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, crucial for predicting intermolecular interactions. |

| Mulliken Atomic Charges | Distribution of electron charge among the atoms in the molecule. | Provides insight into the polarity of bonds and the reactivity of different atomic sites. |

This table is illustrative of the data that would be generated from DFT calculations and is not based on actual published results.

Molecular Docking Studies for Ligand-Target Interactions and Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the interaction between a small molecule ligand and a protein target. Literature searches did not reveal any molecular docking studies specifically investigating this compound.

Research in this area would involve docking the compound against various biological targets to predict its binding affinity and interaction modes, potentially identifying therapeutic targets.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Description | Example Value | Interpretation |

| Binding Affinity (kcal/mol) | The predicted free energy of binding between the ligand and the target protein. | -8.5 | A lower value indicates a stronger, more favorable binding interaction. |

| Interacting Residues | Amino acid residues in the protein's active site that form key interactions with the ligand. | TYR 210, SER 155, LEU 340 | Identifies the specific parts of the protein crucial for ligand recognition and binding. |

| Types of Interactions | The nature of the chemical interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking). | Hydrogen bond with SER 155, Hydrophobic interaction with LEU 340 | Elucidates the forces driving the binding event, guiding future molecular design. |

This table represents the type of data that molecular docking studies would provide. The values and residues are hypothetical.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular dynamics simulations provide detailed information about the fluctuation and conformational changes of molecules over time. No published MD simulation studies were found for this compound. Such simulations would be valuable for understanding its flexibility, conformational preferences, and the stability of its interactions with other molecules, such as solvent molecules or biological targets.

Key parameters analyzed in MD simulations include Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule, and Radius of Gyration (Rg) to measure its compactness.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. The development of a QSAR model requires a dataset of structurally similar compounds with measured biological activity. As no specific biological activity data or related analogue series for this compound were found in the context of QSAR studies, no such models have been reported.

Future QSAR studies could be employed, should a series of pyridin-3-yl butanoate derivatives be synthesized and tested for a specific biological activity. This would allow for the identification of key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that govern the activity, thereby forming mechanistic hypotheses and guiding the design of more potent compounds.

Future Research Directions and Emerging Paradigms

Exploration of Novel Catalytic Systems for Efficient Synthesis

The synthesis of β-keto esters is a cornerstone of organic chemistry, yet traditional methods often require harsh conditions or stoichiometric reagents. nih.gov Future research should focus on developing more efficient, sustainable, and selective catalytic systems for the synthesis of Ethyl 3-oxo-2-(pyridin-3-yl)butanoate.

Key areas for exploration include:

Organocatalysis : Chiral amines, thioureas, or phosphoric acids could be employed to catalyze the asymmetric synthesis of analogues, yielding enantiomerically pure compounds. This is particularly relevant for biological applications where stereochemistry is crucial.

Phase-Transfer Catalysis (PTC) : The use of chiral quaternary ammonium (B1175870) salts as phase-transfer catalysts has proven effective in the asymmetric modification of β-keto esters, such as in fluorination reactions. mdpi.com This approach could be adapted to introduce other functionalities onto the butanoate backbone under mild conditions.

Metal-Catalyzed Cross-Coupling : Advanced palladium- or copper-catalyzed cross-coupling reactions could enable the direct arylation or alkylation at the C2 position of the butanoate, providing a modular route to a diverse library of analogues. While many syntheses of related heterocyclic cores rely on palladium catalysis, exploring palladium-free routes, such as copper-catalyzed heterocyclization, could offer more scalable and cost-effective alternatives. mdpi.com

Heterogeneous Catalysis : Developing solid-supported catalysts would simplify product purification, allow for catalyst recycling, and facilitate integration into continuous manufacturing processes.

| Catalytic System | Potential Advantages | Research Focus |

|---|---|---|

| Organocatalysis | Metal-free, high enantioselectivity, mild conditions. | Asymmetric synthesis of chiral analogues. |

| Phase-Transfer Catalysis | Mild reaction conditions, operational simplicity. | Introduction of novel functional groups. |

| Metal-Catalyzed Reactions | High efficiency, broad substrate scope for diversification. | Direct C-H functionalization and cross-coupling. |

| Heterogeneous Catalysis | Ease of separation, catalyst reusability, suitability for flow chemistry. | Development of recyclable solid-supported catalysts. |

Advanced Mechanistic Elucidation of Bioactive Analogues

While various pyridine (B92270) and nitropyridine derivatives are known to possess a wide range of biological activities, including anticancer and antimicrobial effects, the precise mechanisms of action are often not fully understood. nih.gov Should derivatives of this compound demonstrate biological activity, a critical future direction will be the detailed elucidation of their molecular mechanisms.

This research would involve a multi-pronged approach:

Target Identification : Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific cellular proteins, enzymes, or nucleic acids that bioactive analogues interact with.

Biophysical and Kinetic Studies : Using methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to quantify the binding affinity and thermodynamics of the interaction between the analogue and its biological target. Enzyme kinetics studies would reveal whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor.

Structural Biology : Co-crystallizing active analogues with their target proteins to obtain high-resolution X-ray structures. These structures would provide definitive evidence of the binding mode and highlight key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are essential for activity.

Cellular and In Vivo Studies : Investigating the downstream effects of target engagement within cellular pathways and validating the mechanism in relevant animal models.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch processing to continuous flow chemistry offers significant advantages in terms of safety, scalability, reproducibility, and product purity. zenodo.org The synthesis of β-keto esters, in particular, has been shown to be amenable to flow processes, which can safely handle potentially hazardous intermediates like diazoacetates or manage strong exotherms. acs.orgthieme-connect.comthieme-connect.com

Future work should aim to develop a fully integrated, multi-step flow synthesis of this compound and its derivatives. A potential sequence could involve:

In-line Reagent Generation : Generating a reactive intermediate, such as an acyl chloride or enolate, in a first reactor coil.

Controlled Condensation : Mixing the intermediate with the second component in a microreactor to form the butanoate scaffold, with precise control over temperature and residence time.

In-line Purification : Passing the crude product stream through packed-bed columns containing scavengers or solid-supported reagents to remove impurities and unreacted starting materials. core.ac.uk

Automated Derivatization : Directing the purified product stream into a subsequent reactor for further modification, enabling the automated synthesis of an entire library of analogues for screening.

This approach would accelerate the discovery-synthesis cycle and provide a robust platform for the large-scale production of promising lead compounds.

Development of Supramolecular Assemblies Incorporating the Butanoate Scaffold

The molecular structure of this compound contains distinct features conducive to forming ordered, non-covalent structures. The pyridine ring can act as a hydrogen bond acceptor or a ligand for metal coordination, while the β-keto ester moiety is a classic bidentate chelator for a wide range of metal ions. This dual functionality makes the molecule an attractive building block (tecton) for supramolecular chemistry. nih.gov

Future research could explore:

Metal-Organic Frameworks (MOFs) and Coordination Polymers : Reacting the butanoate with various metal salts to create one-, two-, or three-dimensional crystalline networks. The properties of these materials (e.g., porosity, catalytic activity, luminescence) could be tuned by selecting different metal nodes and by modifying the pyridine ring.

Hydrogen-Bonded Networks : Designing analogues with additional hydrogen bond donor/acceptor sites to promote self-assembly into predictable architectures, such as tapes, sheets, or rosettes. The supramolecular structure of related molecules like pyridine-2,6-dicarboxylic acid demonstrates the power of hydrogen bonding to direct solid-state assembly. nih.govresearchgate.net

Anion Recognition : The electron-deficient pyridine ring and the polarized C-H bond at the C2 position could create a binding pocket for anions. This could be exploited to develop sensors for environmentally or biologically relevant anions. The development of bis(1,2,3-triazolyl)pyridine macrocycles highlights the utility of the pyridine motif in anion binding. rsc.org

Computational Design of Next-Generation Analogues for Specific Molecular Targets

Computational chemistry and in silico modeling are indispensable tools for modern drug discovery and materials science. These methods can be used to predict the properties of novel analogues of this compound and prioritize synthetic efforts. mdpi.com

Key computational strategies include:

Molecular Docking : If a biological target is identified, molecular docking can be used to predict the binding orientation and affinity of virtual libraries of butanoate analogues within the target's active site. hilarispublisher.com This allows for the rational design of derivatives with improved potency and selectivity. nih.govorientjchem.org

Quantitative Structure-Activity Relationship (QSAR) : By building a statistical model that correlates structural features of existing analogues with their measured biological activity, QSAR can predict the activity of new, unsynthesized compounds.

Molecular Dynamics (MD) Simulations : MD simulations can provide insight into the dynamic behavior of the ligand-target complex over time, assessing the stability of the binding pose and identifying key conformational changes. nih.gov

ADMET Prediction : In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogues, helping to identify candidates with favorable drug-like properties early in the discovery process. nih.gov

| Technique | Purpose | Expected Outcome |

|---|---|---|

| Molecular Docking | Predict binding mode and affinity to a biological target. | Ranking of virtual compounds; structural hypotheses for binding. nih.gov |

| QSAR | Correlate chemical structure with biological activity. | Predictive models to guide the design of more potent compounds. |

| MD Simulations | Analyze the dynamic stability of the ligand-protein complex. | Validation of docking poses; understanding of binding dynamics. nih.gov |

| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles. | Early-stage filtering of candidates with poor drug-like properties. |

Q & A

Q. What are the recommended synthetic routes for Ethyl 3-oxo-2-(pyridin-3-yl)butanoate, and how can reaction conditions be optimized?

The compound can be synthesized via condensation reactions using ethyl acetoacetate and pyridine derivatives. For example, similar esters (e.g., Ethyl 3-oxo-2-(4-trifluoromethylbenzyl)butanoate) were prepared by reacting substituted benzyl halides with ethyl acetoacetate under basic conditions, achieving yields >95% . Optimization involves adjusting solvent polarity (ethanol or acetonitrile), temperature (0–5°C for controlled kinetics), and catalysts (piperidine for base-mediated reactions) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Key techniques include:

- ESI-MS : To confirm molecular weight (e.g., m/z 289.2 [M+H]+ for analogous compounds) .

- 1H NMR : To resolve substituent environments (e.g., pyridinyl protons at δ 8.5–9.0 ppm, ester methyl groups at δ 1.2–1.4 ppm) .

- IR Spectroscopy : To identify carbonyl stretches (1714 cm⁻¹ for ester C=O and 1626 cm⁻¹ for conjugated ketones) .

Q. What safety precautions should be taken when handling this compound in laboratory settings?

Q. What are the common by-products or impurities formed during synthesis, and how can they be identified?

By-products may include unreacted starting materials (e.g., pyridine derivatives) or hydrolysis products. Use TLC (Rf ~0.57 in 10% ethyl acetate/hexanes) or HPLC to monitor reaction progress. ESI-MS and 1H NMR can differentiate impurities via mass shifts or unexpected proton resonances .

Q. What computational methods can predict the physicochemical properties of this compound?

Tools like ACD/Labs Percepta or Gaussian predict logP, solubility, and pKa. For example, ChemSpider data for related compounds includes calculated molecular descriptors (e.g., InChIKey, polar surface area) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in 1H NMR) during characterization?

Q. What strategies improve the enantiomeric purity of this compound derivatives?

Q. How can X-ray crystallography elucidate the 3D structure and intermolecular interactions of this compound?

Single-crystal X-ray studies (e.g., P21/c space group, monoclinic systems) reveal bond lengths, angles, and non-covalent interactions (e.g., π-π stacking, C–H···O hydrogen bonds). For example, analogous esters showed β = 91.24° and V = 1220.2 ų .

Q. How do solvent polarity and substituent effects influence the optical properties of derivatives?

Q. How can researchers validate the reproducibility of synthetic yields across batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.